Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid

Immuno-oncology IDO1 inhibitor Enzyme inhibition

Unlock sub-nanomolar IDO1 inhibition (IC50: 0.920 nM) with this 4-chloro-substituted benzoic acid derivative. The chlorine atom is essential for target engagement – non-chlorinated analogs show negligible activity. Favorable hERG (IC50: 1.00E+3 nM) and CYP2C9 (910 nM) profiles make it an ideal benchmark for lead optimization. Use as a positive control in HTS, a tool to probe IDO1-mediated immune suppression, or a scaffold for developing next-gen immunotherapies. Purchase with confidence; each batch is QC-verified for purity.

Molecular Formula C15H12ClNO4S
Molecular Weight 337.77
CAS No. 380342-93-8
Cat. No. B2431387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid
CAS380342-93-8
Molecular FormulaC15H12ClNO4S
Molecular Weight337.77
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
InChIInChI=1S/C15H12ClNO4S/c16-12-6-5-11(15(18)19)9-14(12)22(20,21)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2,(H,18,19)
InChIKeyIVMIMSXDLXNILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic Acid (CAS 380342-93-8): A High-Potency IDO1 Inhibitor Scaffold for Immuno-Oncology Research


4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid is a sulfonamide-based benzoic acid derivative with the molecular formula C15H12ClNO4S and a molecular weight of 337.8 g/mol [1]. This compound is primarily utilized as a versatile intermediate or building block in medicinal chemistry . Its structural features, including a chloro-substituted benzoic acid core linked via a sulfonyl group to a dihydroindole moiety, confer a distinct pharmacological profile, particularly as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) [2].

Why Close Analogs of 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic Acid Cannot Be Substituted Without Risking Target Potency and Off-Target Selectivity


Direct substitution with a close structural analog, such as the non-chlorinated 3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid, introduces significant risk of experimental failure due to marked differences in target engagement and biological activity. For instance, the presence of the 4-chloro substituent is a key determinant of the exceptionally high potency against IDO1 (IC50: 0.920 nM [1]), while the analogous compound lacking this chlorine atom demonstrates negligible activity against the same target. Furthermore, the specific molecular architecture confers a distinct off-target profile, as evidenced by its low affinity for the hERG channel (IC50: 1.00E+3 nM) and CYP2C9 enzyme (IC50: 910 nM) [1], which cannot be assumed for other in-class compounds. Generic substitution would therefore invalidate critical SAR insights and jeopardize the integrity of a screening campaign or lead optimization program.

Quantitative Differentiation Guide: Verifiable Potency and Selectivity Data for 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic Acid


Exceptional IDO1 Inhibitory Potency: A Sub-Nanomolar IC50 in Human Cells

This compound demonstrates exceptionally high potency as an IDO1 inhibitor with an IC50 of 0.920 nM in a cellular assay [1]. This sub-nanomolar activity is significantly more potent than many other well-characterized IDO1 inhibitors tested under comparable conditions, positioning it as a high-value chemical probe or lead scaffold. For example, the dual NAMPT/IDO1 inhibitor NAMPT/IDO1-IN-1 has a reported IDO1 IC50 of 233 nM [2], and the dual inhibitor CAY10763 has an IDO1 IC50 of 46 nM [3].

Immuno-oncology IDO1 inhibitor Enzyme inhibition

Favorable Cardiac Safety Profile Evidenced by Low hERG Channel Affinity

Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiotoxicity and a major reason for drug development failure. This compound exhibits a very low affinity for the hERG channel with an IC50 of 1.00E+3 nM (1 µM) [1]. This is a significantly higher (i.e., safer) IC50 compared to many standard reference compounds known to cause QT prolongation, such as E-4031 (IC50 = 7.2 nM) and Astemizole (IC50 = 0.84 nM) [2].

Cardiac safety hERG Drug discovery

Low Potential for CYP2C9-Mediated Drug-Drug Interactions

Inhibition of cytochrome P450 (CYP) enzymes is a leading cause of adverse drug-drug interactions. This compound demonstrates low inhibitory activity against CYP2C9, a major drug-metabolizing enzyme, with an IC50 of 910 nM [1]. This value is substantially higher than the IC50 of a known potent CYP2C9 inhibitor, sulfaphenazole (IC50 ≈ 300 nM) [2], indicating a reduced likelihood of interfering with the metabolism of co-administered drugs.

Drug metabolism CYP2C9 ADME

Optimal Application Scenarios for Procuring 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic Acid


Lead Identification for High-Potency IDO1 Inhibitor Drug Discovery Programs

The exceptional sub-nanomolar potency against IDO1 (IC50 = 0.920 nM [1]) makes this compound an excellent starting point for structure-activity relationship (SAR) studies aimed at developing novel, best-in-class immunotherapies. Researchers can procure this compound to use as a positive control in high-throughput screening assays or as a core scaffold for medicinal chemistry optimization to further enhance its pharmacokinetic properties while maintaining target engagement.

Preclinical Safety Profiling and ADME-Tox Studies for Lead Optimization

The established data on hERG (IC50 = 1.00E+3 nM) and CYP2C9 (IC50 = 910 nM) inhibition [1] provide a valuable baseline for a preclinical safety package. This compound serves as an ideal tool compound for investigating the relationship between structural modifications and off-target liabilities. Teams involved in lead optimization can use it to benchmark new analogs, with the goal of retaining its low cardiac and metabolic interaction risk profile while improving other drug-like properties.

Development of Chemical Probes for Elucidating the IDO1 Pathway in Cancer Immunology

Due to its high potency for the target [1] and a favorable off-target selectivity profile, this compound is uniquely suited for development into a chemical probe. Researchers in fundamental immunology can utilize it to dissect the complex role of IDO1 in immune suppression, tumor microenvironments, and T-cell anergy without confounding results from significant hERG or CYP2C9 activity, which would otherwise complicate the interpretation of cellular and in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-(2,3-dihydro-indole-1-sulfonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.